Kdrlkz-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

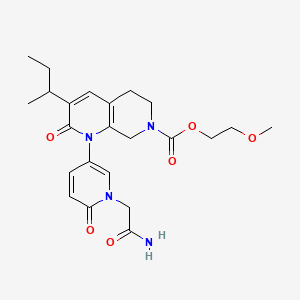

Molecular Formula |

C23H30N4O6 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

2-methoxyethyl 1-[1-(2-amino-2-oxoethyl)-6-oxo-3-pyridinyl]-3-butan-2-yl-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |

InChI |

InChI=1S/C23H30N4O6/c1-4-15(2)18-11-16-7-8-25(23(31)33-10-9-32-3)13-19(16)27(22(18)30)17-5-6-21(29)26(12-17)14-20(24)28/h5-6,11-12,15H,4,7-10,13-14H2,1-3H3,(H2,24,28) |

InChI Key |

INQRQPKOOXTHIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC2=C(CN(CC2)C(=O)OCCOC)N(C1=O)C3=CN(C(=O)C=C3)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Kdrlkz-3 as a Negative Control for KLHDC2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kdrlkz-3 and its application as a negative control in studies involving the E3 ubiquitin ligase KLHDC2. This document outlines the molecular basis for its use, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway.

Introduction to KLHDC2 and Targeted Protein Degradation

Kelch-like domain-containing protein 2 (KLHDC2) is a substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex. This complex plays a crucial role in the C-end degron pathway, a cellular quality control mechanism that identifies and targets proteins with specific C-terminal motifs for ubiquitination and subsequent proteasomal degradation. The discovery of small molecules that can modulate the activity of E3 ligases has opened new avenues in targeted protein degradation (TPD), a therapeutic strategy aimed at eliminating disease-causing proteins.

This compound: An Inactive Analog for Validating KLHDC2 Engagement

In the development of small molecule ligands for KLHDC2, such as KDRLKZ-1, it is imperative to employ a structurally similar but functionally inactive compound as a negative control. This ensures that any observed biological effects are a direct result of KLHDC2 engagement and not due to off-target interactions. This compound has been designed for this purpose. It is an "E3 dead" analog of the active KLHDC2 ligand, KDRLKZ-1. The critical difference lies in the replacement of a carboxylic acid moiety, essential for binding to KLHDC2, with an amide group. This single modification abrogates its ability to bind to the E3 ligase, rendering it an ideal negative control.[1]

Quantitative Data: Binding Affinity of KLHDC2 Ligands

The following table summarizes the biochemical and biophysical binding constants for the active ligand KDRLKZ-1 and its inactive counterpart, this compound, to the Kelch domain of KLHDC2 (KLHDC2-KD). This data clearly demonstrates the lack of significant binding of this compound to KLHDC2.

| Compound | Binding Assay | Result |

| KDRLKZ-1 | Surface Plasmon Resonance (SPR) (Kd) | 0.36 µM |

| AlphaLISA (IC50) | 0.21 µM | |

| TR-FRET (IC50) | 0.31 µM | |

| Thermal Shift (ΔTm) | +6.8 °C | |

| This compound (E3 dead) | All binding assays | No binding observed |

Table 1: Biochemical and biophysical binding data for KDRLKZ-1 and the negative control this compound. The data for KDRLKZ-1 highlights its binding affinity to the KLHDC2 Kelch domain, while this compound shows no detectable binding, confirming its suitability as a negative control.[1]

Experimental Protocols

The use of a negative control like this compound is crucial in various assays to validate the specificity of active compounds. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte.

Objective: To determine the binding affinity of a test compound (e.g., KDRLKZ-1) to KLHDC2 and to confirm the lack of binding of the negative control (this compound).

Materials:

-

Recombinant purified KLHDC2 protein

-

Test compounds (KDRLKZ-1 and this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Immobilization of KLHDC2:

-

Activate the sensor chip surface using a standard amine coupling kit.

-

Inject the purified KLHDC2 protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters on the surface.

-

-

Analyte Injection (Test Compounds):

-

Prepare a dilution series of the test compounds (KDRLKZ-1 and this compound) in running buffer.

-

Inject the different concentrations of the compounds sequentially over the immobilized KLHDC2 surface, starting from the lowest concentration.

-

Include buffer-only injections (blanks) for double referencing.

-

-

Negative Control:

-

Inject this compound at concentrations equivalent to or higher than the active compound (KDRLKZ-1).

-

-

Data Analysis:

-

Record the sensorgrams for each injection.

-

Subtract the reference surface and blank injection data.

-

Fit the resulting binding curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

For this compound, no significant binding response should be observed.

-

AlphaLISA for Competitive Binding

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure interactions between molecules in a microplate format.

Objective: To measure the ability of a test compound to displace a known biotinylated ligand from KLHDC2 and to demonstrate the inactivity of the negative control.

Materials:

-

Recombinant purified His-tagged KLHDC2

-

Biotinylated probe (e.g., a known peptide substrate of KLHDC2)

-

Streptavidin-coated Donor beads

-

Anti-His Acceptor beads

-

Test compounds (KDRLKZ-1 and this compound)

-

Assay buffer

-

384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a mixture of His-KLHDC2 and the biotinylated probe in the assay buffer.

-

Prepare serial dilutions of the test compounds (KDRLKZ-1 and this compound).

-

-

Assay Assembly:

-

Add the His-KLHDC2/biotinylated probe mixture to the wells of the microplate.

-

Add the serially diluted test compounds to the respective wells.

-

Incubate to allow for binding competition.

-

-

Bead Addition:

-

Add the Anti-His Acceptor beads and incubate.

-

Add the Streptavidin Donor beads and incubate in the dark.

-

-

Signal Detection:

-

Read the plate on an Alpha-enabled plate reader.

-

-

Data Analysis:

-

The signal will be high in the absence of a competing compound.

-

For an active compound like KDRLKZ-1, the signal will decrease in a dose-dependent manner as it displaces the biotinylated probe.

-

Calculate the IC50 value for the active compound.

-

For the negative control this compound, no significant decrease in the AlphaLISA signal should be observed.

-

Visualization of the KLHDC2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular interactions and experimental logic described in this guide.

Caption: KLHDC2-mediated ubiquitination and degradation pathway.

Caption: Experimental workflow for validating KLHDC2 engagement.

Conclusion

The use of a well-characterized negative control is fundamental to rigorous scientific investigation in the field of targeted protein degradation. This compound, as an E3-dead analog of the KLHDC2 ligand KDRLKZ-1, provides an essential tool for researchers to validate that the observed cellular and biochemical effects of their compounds are due to specific engagement of KLHDC2. The data and protocols presented in this guide offer a framework for the effective use of this compound in drug discovery and development programs targeting KLHDC2.

References

The Role of KDRLKZ Ligands in Advancing PROTAC Research by Co-opting the KLHDC2 E3 Ligase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. While the development of PROTACs has historically been dominated by the recruitment of a few canonical E3 ligases, such as CRBN and VHL, a critical need exists to expand the repertoire of available E3 ligases to overcome challenges like acquired resistance and a limited scope of degradable proteins.[1] In this context, the Kelch-like homology domain-containing protein 2 (KLHDC2) has emerged as a promising, tractable E3 ligase for PROTAC development.[2][3] This guide provides a comprehensive overview of the function of the KDRLKZ family of small molecule ligands, which enable the recruitment of the KLHDC2 E3 ligase for targeted protein degradation.

The KDRLKZ Ligand Family and Engagement of the KLHDC2 E3 Ligase

Recent advancements have led to the discovery and characterization of small-molecule ligands that specifically target the KLHDC2 E3 ligase. Among these, the KDRLKZ series of compounds, including KDRLKZ-1 and KDRLKZ-2, have been shown to be potent binders of KLHDC2.[4][5] These ligands bind to the substrate-binding pocket of KLHDC2, effectively displacing its natural substrates. This ability to engage KLHDC2 is the foundational principle for their use in PROTACs. By incorporating a KDRLKZ ligand into a PROTAC molecule, researchers can effectively hijack the KLHDC2 E3 ligase machinery and redirect it to a specific protein of interest (POI) for degradation.

A crucial tool in the development and validation of these ligands is the use of negative controls. For instance, 1NEG has been described as an "E3-dead" version of KDRLKZ-1, serving as an invaluable negative control in experiments to confirm that the observed protein degradation is indeed dependent on the engagement of the KLHDC2 E3 ligase.

Quantitative Data: Binding Affinities and Degradation Efficacy

The efficacy of a PROTAC is underpinned by the binding affinities of its constituent ligands for their respective targets and the efficiency with which the resulting ternary complex leads to degradation. The following tables summarize the key quantitative data for KDRLKZ ligands and PROTACs derived from them.

Table 1: Biochemical and Biophysical Characteristics of KDRLKZ Ligands for KLHDC2

| Ligand | Binding Affinity (Kd) by SPR | IC50 by alphaLISA (SelK peptide displacement) | IC50 by TR-FRET |

| KDRLKZ-1 | 0.36 µM | 0.21 µM | 0.31 µM |

| KDRLKZ-2 | 0.095 µM | 0.068 µM | Not Reported |

Table 2: Degradation Performance of a KLHDC2-based PROTAC Targeting BRD4

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Time |

| K2-B4-3 (utilizing a KDRLKZ analog) | HiBiT-BRD4 | PC-3 | Not explicitly stated, but potent degradation observed | >90% | 4-6 hours |

Core Mechanism of Action

The fundamental function of a KDRLKZ ligand within a PROTAC is to mediate the formation of a ternary complex between the KLHDC2 E3 ligase, the PROTAC itself, and the target protein. This induced proximity triggers the ubiquitination of the target protein, marking it for subsequent degradation by the proteasome.

Caption: General mechanism of a KDRLKZ-based PROTAC.

Experimental Protocols

The development and characterization of KDRLKZ-based PROTACs involve a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Ligand Binding Assays

Fluorescence Polarization (FP) Assay

-

Objective: To determine the binding affinity of KDRLKZ ligands to the KLHDC2 E3 ligase.

-

Principle: This competitive binding assay measures the change in polarization of a fluorescently labeled peptide (e.g., a TAMRA-labeled SelK peptide) that binds to KLHDC2. Unlabeled KDRLKZ ligands compete for binding, causing a decrease in polarization.

-

Methodology:

-

A constant concentration of GST-tagged KLHDC2 and a TAMRA-labeled SelK peptide probe are incubated to form a complex, resulting in a high FP signal.

-

Serial dilutions of the KDRLKZ test compound are added to the complex.

-

The mixture is incubated to reach binding equilibrium.

-

The fluorescence polarization is measured using a plate reader.

-

The IC50 value is determined by plotting the change in FP against the concentration of the test compound.

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the real-time binding kinetics (association and dissociation rates) of KDRLKZ ligands to KLHDC2 and to characterize the formation of the ternary complex.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

-

Methodology for Binary Interaction:

-

Recombinant KLHDC2 protein is immobilized on an SPR sensor chip.

-

A series of concentrations of the KDRLKZ ligand are flowed over the chip surface.

-

The association (kon) and dissociation (koff) rates are measured in real-time.

-

The equilibrium dissociation constant (Kd) is calculated from the kinetic constants (koff/kon).

-

Cellular Degradation Assays

HiBiT Lytic Detection Assay

-

Objective: To quantify the degradation of a target protein in cells treated with a KDRLKZ-based PROTAC.

-

Principle: This assay utilizes CRISPR/Cas9 to endogenously tag the protein of interest with a small, 11-amino-acid HiBiT peptide. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.

-

Methodology:

-

Cells endogenously expressing the HiBiT-tagged POI (e.g., HiBiT-BRD4) are seeded in multi-well plates.

-

Cells are treated with a dilution series of the KDRLKZ-based PROTAC or controls (e.g., 1NEG-based PROTAC).

-

Following incubation for a specified time (e.g., 4, 6, 24 hours), a lytic reagent containing the LgBiT protein and substrate is added.

-

The luminescent signal is measured on a plate reader.

-

Degradation is quantified relative to vehicle-treated cells, and DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated.

-

In Vitro Ubiquitination Assay

-

Objective: To confirm that the KDRLKZ-based PROTAC induces ubiquitination of the target protein by the KLHDC2 E3 ligase complex.

-

Principle: A reconstituted in vitro system containing the necessary components for ubiquitination is used to assess the formation of polyubiquitin chains on the target protein in the presence of the PROTAC.

-

Methodology:

-

The reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified KLHDC2 E3 ligase complex, and the purified target protein.

-

The KDRLKZ-based PROTAC is added to the reaction.

-

The reaction is incubated at 37°C to allow for ubiquitination.

-

The reaction is stopped, and the products are resolved by SDS-PAGE.

-

Ubiquitination of the target protein is detected by Western blotting using an antibody specific for the target protein or for ubiquitin.

-

Caption: Workflow for developing and validating KDRLKZ-based PROTACs.

The KLHDC2 E3 Ligase Complex

Understanding the architecture of the E3 ligase complex is crucial for rational PROTAC design. KLHDC2 is a substrate recognition subunit of a Cullin-RING E3 ligase complex. It forms a complex with Cullin 2 (CUL2) and RBX1.

Caption: The KLHDC2-containing Cullin 2-RING E3 ligase complex.

Conclusion

The development of KDRLKZ ligands represents a significant step forward in expanding the toolkit for targeted protein degradation. By providing a chemical handle to co-opt the KLHDC2 E3 ligase, these molecules open up new avenues for the design of novel PROTACs against a wider range of therapeutic targets. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to explore and harness the potential of the KLHDC2-KDRLKZ axis in their TPD programs. As research continues, further optimization of these ligands and the PROTACs derived from them will undoubtedly contribute to the next generation of innovative therapeutics.

References

- 1. Ubiquitination Assay - Profacgen [profacgen.com]

- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifesensors.com [lifesensors.com]

- 4. KDRLKZ-1 | KLHDC2 ligand | Probechem Biochemicals [probechem.com]

- 5. KDRLKZ-2 | KLHDC2 ligand | Probechem Biochemicals [probechem.com]

Technical Whitepaper: Kdrlkz-3, a Novel Non-Binding Modulator of the UbE3-X E3 Ligase Complex via Substrate Engagement

Audience: Researchers, scientists, and drug development professionals.

Abstract

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous pathologies. E3 ubiquitin ligases, which provide substrate specificity to the UPS, are a particularly attractive class of therapeutic targets.[1][2] However, direct inhibition of the catalytic activity of E3 ligases has proven challenging. This whitepaper details the discovery and characterization of Kdrlkz-3, a first-in-class small molecule that inhibits the ubiquitination of the oncogenic protein Substrate-Y by the E3 ligase UbE3-X. Uniquely, this compound does not bind directly to the UbE3-X ligase. Instead, it exerts its inhibitory effect by binding to the substrate, Substrate-Y, at a key recognition motif, thereby preventing its engagement with UbE3-X. This novel "non-binding ligand" approach represents a promising new strategy for modulating E3 ligase activity and targeting disease-causing proteins for which direct inhibitors are elusive.

Introduction

The targeted degradation of cellular proteins via the UPS is a highly regulated process involving a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3] The E3 ligase is the terminal enzyme in this cascade, responsible for recognizing specific substrates and catalyzing the transfer of ubiquitin to them, thereby marking them for proteasomal degradation. With over 600 distinct E3 ligases encoded in the human genome, they offer a vast landscape for therapeutic intervention.[3][4]

The hypothetical RING E3 ligase, UbE3-X, has been identified as a key driver in a subset of aggressive cancers through its constitutive ubiquitination and subsequent degradation of the tumor suppressor protein, Substrate-Y. Traditional approaches to inhibit such E3 ligases have focused on disrupting their catalytic activity or the E2-E3 interaction. However, the shallow, extended surfaces often involved in these interactions make them challenging for small molecule targeting.

This paper introduces this compound, a small molecule identified through a high-throughput screen for stabilizers of Substrate-Y. Our findings demonstrate that this compound functions as a potent inhibitor of Substrate-Y ubiquitination by UbE3-X. Mechanistic studies reveal that this compound does not directly bind to UbE3-X but rather to Substrate-Y, representing an alternative and powerful modality for modulating protein-protein interactions within the UPS.

Proposed Mechanism of Action

This compound acts as a "molecular shield" for the Substrate-Y protein. The interaction between UbE3-X and Substrate-Y is mediated by a specific degron motif on Substrate-Y. Our data suggests that this compound binds to a pocket within Substrate-Y that encompasses this degron. This binding event sterically hinders the recognition of Substrate-Y by the substrate-binding domain of UbE3-X, thereby preventing the formation of a productive E3-substrate complex and subsequent ubiquitination. This non-competitive mode of action offers a distinct advantage, as it does not require direct binding to the E3 ligase itself.

Figure 1. Proposed mechanism of action for this compound.

Quantitative Data

A series of biophysical and biochemical assays were conducted to quantify the binding interactions and functional activity of this compound. The results are summarized in the tables below.

Table 1: Biophysical Binding Affinity of this compound

| Interaction Components | Assay Method | Binding Affinity (KD) |

| This compound <> Substrate-Y | Surface Plasmon Resonance (SPR) | 250 nM |

| This compound <> UbE3-X | Surface Plasmon Resonance (SPR) | No Binding Detected |

| UbE3-X <> Substrate-Y | Bio-Layer Interferometry (BLI) | 1.2 µM |

| UbE3-X <> Substrate-Y + this compound | Bio-Layer Interferometry (BLI) | No Binding Detected |

Table 2: In Vitro and Cellular Activity of this compound

| Assay | Endpoint | Value |

| In Vitro Ubiquitination Assay | IC50 | 450 nM |

| Cellular Substrate-Y Stabilization | EC50 | 1.5 µM |

| Cell Viability (Cancer Line X) | GI50 | 2.0 µM |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR was used to measure the direct binding between this compound and its putative targets.

-

Instrumentation: Biacore T200 (Cytiva)

-

Immobilization: Recombinant His-tagged Substrate-Y or UbE3-X was immobilized on a CM5 sensor chip via standard amine coupling.

-

Analyte: A serial dilution of this compound (0.1 nM to 10 µM) in HBS-EP+ buffer was injected over the sensor surface.

-

Data Analysis: Sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell. The equilibrium dissociation constant (KD) was calculated by fitting the steady-state binding data to a 1:1 Langmuir binding model.

In Vitro Ubiquitination Assay

This assay reconstituted the ubiquitination cascade in vitro to measure the functional inhibition by this compound.

Figure 2. Experimental workflow for the in vitro ubiquitination assay.

-

Reaction Components: Recombinant human E1 (UBE1), E2 (UbcH5a), UbE3-X, Substrate-Y, and ATP were combined in reaction buffer.

-

Inhibitor: this compound was added at final concentrations ranging from 1 nM to 100 µM.

-

Procedure: Reactions were initiated by the addition of ATP and incubated at 37°C. Aliquots were taken at various time points and quenched.

-

Detection: The level of Substrate-Y ubiquitination was assessed by Western blot, probing for high molecular weight polyubiquitin chains on Substrate-Y.

-

Quantification: Band intensities were quantified using densitometry, and the IC50 value was calculated using a four-parameter logistic curve fit.

Co-Immunoprecipitation (Co-IP) from Cell Lysates

Co-IP was performed to confirm the disruption of the UbE3-X/Substrate-Y interaction in a cellular context.

-

Cell Treatment: Cancer Line X cells were treated with either DMSO (vehicle) or 10 µM this compound for 4 hours.

-

Lysis: Cells were lysed in a non-denaturing IP buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation: Cell lysates were incubated with an anti-UbE3-X antibody conjugated to magnetic beads.

-

Washing and Elution: The beads were washed to remove non-specific binders, and the protein complexes were eluted.

-

Analysis: Eluates were analyzed by Western blot, probing for the presence of Substrate-Y. A diminished Substrate-Y signal in the this compound-treated sample compared to the vehicle control indicates disruption of the interaction.

Figure 3. Logical relationship in the Co-IP experiment.

Conclusion and Future Directions

The data presented in this whitepaper characterize this compound as a novel, potent inhibitor of the UbE3-X-mediated degradation of Substrate-Y. The unique mechanism of action—binding to the substrate rather than the E3 ligase—opens a new avenue for therapeutic intervention in the UPS. This approach of "substrate-centric" inhibition may be broadly applicable to other E3 ligase systems where direct targeting of the ligase has been unsuccessful.

Future work will focus on the structural elucidation of the this compound/Substrate-Y complex to provide a molecular basis for the observed activity and to guide structure-activity relationship (SAR) studies for lead optimization. Furthermore, the development of this compound analogs into more drug-like molecules for in vivo efficacy studies is a high priority. The discovery of this compound underscores the potential of targeting protein-protein interactions from the substrate side as a viable and innovative strategy in drug discovery.

References

- 1. E3 ligase activity assay - Profacgen [profacgen.com]

- 2. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technology -Probes and Assays for Measuring E3 Ligase Activity [nulive.technologypublisher.com]

- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Kdrlkz-3: A Technical Guide to a Novel E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. While the field has been dominated by ligands for the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligases is a key area of research to expand the scope and overcome potential resistance to TPD therapies.

This technical guide focuses on Kdrlkz-3 , a selective small molecule ligand for the E3 ligase Kelch-like homology domain-containing protein 2 (KLHDC2) . The emergence of this compound and other KLHDC2 ligands represents a significant advancement in the TPD field, providing a new tool to induce the degradation of a wide range of therapeutic targets. This document provides an in-depth overview of the role of this compound in targeted protein degradation, including its mechanism of action, quantitative binding and degradation data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The KLHDC2 E3 Ligase: A New Player in TPD

KLHDC2 is a substrate receptor for the CUL2-RING E3 ubiquitin ligase complex. It plays a role in the C-end degron pathway, which recognizes proteins with specific C-terminal motifs for ubiquitination and degradation. The development of small molecule ligands that can recruit KLHDC2 to specific proteins of interest opens up new avenues for designing novel PROTACs.

This compound: A Selective Ligand for KLHDC2

This compound is a small molecule identified as a selective ligand for KLHDC2. It serves as the E3 ligase-recruiting element in PROTACs designed to target specific proteins for degradation. By binding to KLHDC2, this compound facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby initiating the degradation process.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and related KLHDC2-targeting PROTACs.

| Ligand/PROTAC | Assay Type | Target | Value | Reference |

| This compound | alphaLISA | KLHDC2 | IC50: 4.1 μM | [1] |

| KDRLKZ-1 | SPR | KLHDC2 | Kd: 0.36 μM | [2] |

| KDRLKZ-1 | alphaLISA (SelK peptide displacement) | KLHDC2 | IC50: 0.21 μM | [2] |

| PROTAC 8 (incorporating a KLHDC2 ligand) | Cell-based HiBiT assay | BRD4 | DC50 (4h): 164 nM | [1] |

| PROTAC 8 (incorporating a KLHDC2 ligand) | Cell-based HiBiT assay | BRD4 | DC50 (24h): 80 nM | [1] |

| PROTAC 8 (incorporating a KLHDC2 ligand) | Endogenous Western Blot (SK-BR-3 cells) | BRD4 | >60% degradation at 100 nM (24h) |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of KLHDC2-mediated protein degradation and a typical experimental workflow for developing KLHDC2-based PROTACs.

Caption: Mechanism of this compound PROTAC-mediated protein degradation.

Caption: Experimental workflow for developing KLHDC2-based PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound and its corresponding PROTACs.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Ligand Binding

This assay is used to measure the binding affinity of this compound to KLHDC2 by competing with a known biotinylated binder.

-

Materials:

-

Recombinant His-tagged KLHDC2 protein

-

Biotinylated SelK peptide (or other known KLHDC2 binder)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

-

This compound compound series (serial dilutions)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well white microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of His-KLHDC2 and biotinylated SelK peptide.

-

Add the serially diluted this compound to the wells.

-

Incubate for 60 minutes at room temperature.

-

Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an EnSpire or EnVision plate reader (PerkinElmer) at an excitation of 680 nm and emission of 615 nm.

-

Calculate IC50 values by fitting the data to a four-parameter variable slope model using graphing software.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding kinetics (kon, koff) and affinity (Kd) of this compound to KLHDC2.

-

Materials:

-

Biacore instrument (e.g., Biacore T200, Cytiva)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant KLHDC2 protein

-

This compound compound series (serial dilutions)

-

Running buffer (e.g., HBS-EP+ buffer)

-

-

Procedure:

-

Immobilize recombinant KLHDC2 onto a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the immobilized KLHDC2 surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (kon, koff) and calculate the dissociation constant (Kd).

-

Cell-Based Protein Degradation Assay (Western Blot)

This assay is used to visually confirm and quantify the degradation of a target protein in cells treated with a this compound-based PROTAC.

-

Materials:

-

Cell line expressing the protein of interest (e.g., SK-BR-3 for endogenous BRD4)

-

This compound PROTAC (various concentrations)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., ChemiDoc, Bio-Rad)

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the this compound PROTAC or DMSO for the desired time (e.g., 24 hours). Include a co-treatment with a proteasome inhibitor as a control.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

NanoBRET/HiBiT Assay for Real-Time Protein Degradation

This luminescence-based assay allows for the sensitive and real-time measurement of protein degradation in live cells.

-

Materials:

-

Cell line endogenously tagged with HiBiT at the locus of the protein of interest (e.g., using CRISPR/Cas9)

-

This compound PROTAC (serial dilutions)

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Seed the HiBiT-tagged cells in white-walled multi-well plates.

-

Treat the cells with a serial dilution of the this compound PROTAC.

-

Incubate for the desired time course (e.g., 4 and 24 hours).

-

Add the Nano-Glo HiBiT lytic reagent, which contains the LgBiT protein and furimazine substrate, to lyse the cells and generate a luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the half-maximal degradation concentration (DC50) by fitting the dose-response data to a non-linear regression model.

-

Conclusion

The development of this compound as a selective ligand for the E3 ligase KLHDC2 marks a significant step forward in the field of targeted protein degradation. This novel tool expands the repertoire of E3 ligases that can be harnessed for therapeutic purposes, offering the potential to degrade a new range of protein targets and overcome limitations of existing TPD approaches. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in exploring the potential of this compound and KLHDC2-based PROTACs in their own research and development programs. As our understanding of the diverse landscape of E3 ligases continues to grow, so too will the opportunities for developing innovative and highly selective protein-degrading therapeutics.

References

Unraveling "Kdrlkz-3": A Case of a Non-Existent Chemical Entity

A comprehensive search for the chemical compound designated as "Kdrlkz-3" has yielded no identifiable information across scientific databases and public records. This suggests that "this compound" is not a recognized chemical name, systematic identifier, or a commonly used trivial name for any known substance.

It is highly probable that "this compound" represents a typographical error, a placeholder name within a research project, or a compound that is not yet disclosed in public literature. Without a valid Chemical Abstracts Service (CAS) number, IUPAC name, or any reference in scientific publications, it is impossible to provide a technical guide on its chemical structure, properties, or any associated experimental data.

Researchers, scientists, and drug development professionals are advised to verify the nomenclature and identifiers of compounds of interest. Accurate identification is the foundational step for any further investigation into a substance's chemical and biological properties. Should a valid identifier for the intended compound be available, a detailed technical analysis could be performed.

An In-depth Technical Guide on the Mechanism of Action of Kdrlkz-3 as a Control Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving field of targeted protein degradation (TPD), the use of precise and well-characterized control compounds is paramount for the validation of experimental results. This technical guide provides a comprehensive overview of Kdrlkz-3, an inactive control compound for studies involving the E3 ligase KLHDC2. We will delve into its mechanism of inaction, present comparative quantitative data, provide detailed experimental protocols for relevant assays, and visualize the associated molecular pathways and experimental workflows. This document serves as a critical resource for researchers employing KLHDC2-targeting modalities, such as Proteolysis Targeting Chimeras (PROTACs), ensuring rigorous and reliable scientific outcomes.

Introduction: The Role of Control Compounds in Targeted Protein Degradation

Targeted protein degradation is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules at the forefront of this technology, composed of a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker.[2][3] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.

Given the complexity of this system, demonstrating that the observed protein degradation is a direct result of the intended mechanism is crucial. This is where control compounds become indispensable. An ideal control compound should be structurally similar to the active compound but lack a key functional group required for its mechanism of action, thus failing to elicit the biological response. This compound is designed to be such a control for the KLHDC2-recruiting ligand, Kdrlkz-1.

Mechanism of Action (or Inaction) of this compound

The primary function of this compound is to serve as a negative control by failing to engage the E3 ligase KLHDC2. This inaction is engineered through a specific chemical modification.

Structural Modification from the Active Ligand

This compound is a derivative of Kdrlkz-1, a known small-molecule ligand for KLHDC2. The critical difference lies in the replacement of a carboxylic acid moiety in Kdrlkz-1 with an amide functionality in this compound. This seemingly minor change has a profound impact on the molecule's ability to bind to KLHDC2. The carboxylic acid group in Kdrlkz-1 is crucial for its interaction with the substrate-binding pocket of KLHDC2. By substituting it with an amide group, the key binding interactions are disrupted, leading to a significant reduction or complete loss of binding affinity. This has led to this compound being referred to as an "E3 dead" compound.

The KLHDC2 Signaling Pathway and the Point of Failure for this compound

KLHDC2 is a substrate receptor for a CUL2-based E3 ubiquitin ligase complex. In the context of a PROTAC, an active ligand like Kdrlkz-1 would bind to KLHDC2, enabling the recruitment of this E3 ligase to a specific POI, leading to its ubiquitination and degradation. This compound, due to its inability to bind to KLHDC2, cannot initiate this cascade.

Data Presentation: Comparative Binding Affinities

The efficacy of this compound as a control is quantitatively demonstrated by its significantly reduced binding to KLHDC2 compared to its active counterparts, Kdrlkz-1 and Kdrlkz-2. The following table summarizes the biochemical and biophysical binding data.

| Compound | Assay | Parameter | Value (µM) |

| Kdrlkz-1 | Surface Plasmon Resonance (SPR) | Kd | 0.36 |

| AlphaLISA | IC50 | 0.21 | |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.31 | |

| Thermal Shift Assay | ΔTm (°C) | +6.8 | |

| Kdrlkz-2 | Surface Plasmon Resonance (SPR) | Kd | 0.095 |

| AlphaLISA | IC50 | 0.068 | |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.1 | |

| Thermal Shift Assay | ΔTm (°C) | +7.8 | |

| This compound | AlphaLISA | IC50 | >30 |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 4.1 | |

| Thermal Shift Assay | ΔTm (°C) | 4.4 |

Note: Data for Kdrlkz-2 is included for comparative purposes and is sourced from the same study as Kdrlkz-1 and this compound where available. Some values are geometric means as reported in the source literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for the key assays used to characterize the binding of Kdrlkz compounds to KLHDC2.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time biomolecular interactions.

Protocol:

-

Ligand and Analyte Preparation:

-

Express and purify the KLHDC2 protein (ligand) and synthesize the Kdrlkz compounds (analytes).

-

Ensure high purity and stability of the protein.

-

Prepare a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the sensor surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the KLHDC2 protein diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Analyte Binding:

-

Prepare a dilution series of the Kdrlkz compounds in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.

-

Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase in real-time.

-

-

Dissociation and Regeneration:

-

After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.

-

If necessary, inject a regeneration solution (e.g., a low pH glycine solution or a high salt concentration buffer) to remove any remaining bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to study biomolecular interactions.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., PBS with 0.05 mg/mL BSA and 0.01% Tween-20).

-

Use a biotinylated form of a known KLHDC2-binding peptide (e.g., from SelK) and a tagged version of the KLHDC2 protein (e.g., GST-tagged).

-

Prepare Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) Acceptor beads.

-

-

Assay Procedure (Competition Assay):

-

In a 384-well microplate, add the tagged KLHDC2 protein, the biotinylated peptide, and varying concentrations of the Kdrlkz compound.

-

Add the anti-tag Acceptor beads and incubate.

-

Add the Streptavidin-coated Donor beads and incubate in the dark.

-

-

Signal Detection:

-

Excite the Donor beads with a laser at 680 nm.

-

If the peptide is bound to KLHDC2, the Donor and Acceptor beads are in close proximity, and a chemiluminescent signal is generated at 615 nm.

-

Active compounds like Kdrlkz-1 will compete with the peptide for binding to KLHDC2, leading to a decrease in the signal.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust method for studying molecular interactions that combines time-resolved fluorescence with FRET.

Protocol:

-

Reagent Preparation:

-

Use a KLHDC2 protein labeled with a long-lifetime donor fluorophore (e.g., Terbium cryptate) and a known binding peptide labeled with an acceptor fluorophore (e.g., d2).

-

Prepare an assay buffer compatible with the fluorophores.

-

-

Assay Procedure (Competition Assay):

-

In a microplate, add the donor-labeled KLHDC2, the acceptor-labeled peptide, and a dilution series of the Kdrlkz compound.

-

Incubate to allow the binding to reach equilibrium.

-

-

Signal Detection:

-

Excite the donor fluorophore using a pulsed light source (e.g., at 337 nm).

-

After a time delay to reduce background fluorescence, measure the emission from both the donor and the acceptor.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Plot this ratio against the logarithm of the compound concentration and fit to a dose-response curve to obtain the IC50.

-

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Protocol:

-

Reaction Setup:

-

In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified KLHDC2 protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the Kdrlkz compound at various concentrations.

-

Include a no-ligand control.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Gradually increase the temperature (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute).

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

As the protein unfolds, the dye binds to the exposed hydrophobic core, and the fluorescence increases.

-

Plot fluorescence versus temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the transition.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the no-ligand control from the Tm in the presence of the compound. A positive ΔTm indicates stabilization upon binding.

-

Conclusion

This compound serves as an essential tool for researchers working on targeted protein degradation involving the E3 ligase KLHDC2. Its well-defined mechanism of inaction, stemming from a specific structural modification that ablates binding to KLHDC2, makes it an ideal negative control. The quantitative data clearly distinguishes it from its active analog, Kdrlkz-1. By employing this compound in parallel with active compounds, researchers can confidently attribute observed biological effects, such as protein degradation, to the specific engagement of the KLHDC2 pathway, thereby ensuring the rigor and validity of their findings. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in TPD research.

References

Decoding Degradation: A Beginner's Guide to PROTAC Development

For researchers, scientists, and drug development professionals venturing into the innovative field of targeted protein degradation, this in-depth technical guide serves as a foundational whitepaper on the core principles and practices of developing Proteolysis-Targeting Chimeras (PROTACs).

The PROTAC Paradigm: A New Mode of Action

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate the protein from the cell entirely.[1][2][3] They achieve this by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][5]

At its core, a PROTAC is a heterobifunctional molecule comprising three distinct components:

-

A "warhead": A ligand that specifically recognizes and binds to the target Protein of Interest (POI).

-

An E3 ligase ligand: A moiety that recruits a specific E3 ubiquitin ligase, a key enzyme in the UPS.

-

A linker: A chemical tether that connects the warhead and the E3 ligase ligand.

The PROTAC molecule acts as a molecular matchmaker, bringing the POI and the E3 ligase into close proximity to form a "ternary complex". This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI. This poly-ubiquitination serves as a molecular "kiss of death," tagging the POI for recognition and subsequent degradation by the 26S proteasome. A key advantage is the catalytic nature of this process; once the POI is degraded, the PROTAC is released and can mediate the degradation of another POI molecule.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Blueprint for a PROTAC: Design and Synthesis

The creation of an effective PROTAC is a multi-faceted process that hinges on a systematic and iterative design strategy.

Key Design Considerations:

-

Target Selection: The journey begins with the identification of a POI that is a key driver of a specific disease.

-

Warhead Choice: A suitable ligand for the POI must be selected. This can be a known inhibitor or a newly identified binder. It's noteworthy that high binding affinity of the warhead is not always a prerequisite for a potent PROTAC.

-

E3 Ligase Recruitment: While the human genome encodes over 600 E3 ligases, the majority of PROTACs developed to date recruit either Cereblon (CRBN) or Von Hippel-Lindau (VHL). The choice of E3 ligase can significantly influence degradation efficacy and tissue selectivity.

-

Linker Optimization: The chemical linker is a critical determinant of a PROTAC's success. Its length, rigidity, and attachment points play a crucial role in enabling the formation of a stable and productive ternary complex. The development process often involves synthesizing and evaluating a library of PROTACs with diverse linkers.

Caption: The logical interplay of PROTAC components leading to degradation.

A typical synthetic route for a PROTAC involves the separate synthesis of the warhead and the E3 ligase ligand, each functionalized for subsequent conjugation to a linker. Methodologies such as solid-phase synthesis can accelerate the generation of a diverse library of PROTACs for screening.

From Benchtop to Biology: Evaluating a Novel PROTAC

A rigorous cascade of in vitro and in vivo experiments is essential to characterize a new PROTAC and validate its mechanism of action.

In Vitro Characterization:

A newly synthesized PROTAC is first subjected to a battery of in vitro assays to assess its biological activity. The following table summarizes key parameters for a hypothetical PROTAC, "HP-1," designed to degrade "Target-X" by recruiting the VHL E3 ligase.

Table 1: In Vitro Profile of Hypothetical-PROTAC-1 (HP-1)

| Parameter | Method | Typical Value |

|---|---|---|

| Target-X Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 50 nM |

| VHL Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 150 nM |

| Ternary Complex Formation | AlphaLISA / NanoBRET | Cooperative |

| Target-X Degradation (DC₅₀) | Western Blot / In-Cell Western | 10 nM |

| Maximum Degradation (Dₘₐₓ) | Western Blot / In-Cell Western | >95% |

| Cell Viability (IC₅₀) | CellTiter-Glo® | >10 µM |

In Vivo Assessment:

PROTACs that demonstrate promising in vitro activity are advanced to in vivo studies in animal models to evaluate their drug-like properties.

Table 2: In Vivo Characteristics of Hypothetical-PROTAC-1 (HP-1) in a Mouse Model

| Parameter | Description | Typical Value |

|---|---|---|

| Half-life (t₁/₂) | The time required for the drug concentration to reduce by half. | 8 hours |

| Bioavailability (Oral) | The fraction of the drug that reaches systemic circulation. | 30% |

| Target Degradation (Tumor) | The percentage of Target-X reduction in tumor tissue after 24 hours. | 90% |

The PROTAC Development Workflow: A Step-by-Step Approach

The path from concept to a validated PROTAC follows a structured workflow.

Caption: A generalized workflow for the discovery and development of a PROTAC.

Essential Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

-

Cell Treatment: Culture cells to an appropriate confluency and treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18 hours).

-

Lysis and Quantification: Harvest the cells, lyse them in a suitable buffer (e.g., RIPA) supplemented with protease inhibitors, and determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH) should be used for normalization.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

-

Reagent Preparation: Prepare solutions of the PROTAC, biotinylated E3 ligase, and His-tagged POI in assay buffer.

-

Complex Formation: In a 384-well plate, combine the PROTAC, biotinylated E3 ligase, and His-tagged POI. Incubate to allow for the formation of the ternary complex.

-

Detection: Add streptavidin-coated donor beads and anti-His-coated acceptor beads to the wells. Incubate in the dark.

-

Data Acquisition: Measure the AlphaLISA signal using a compatible plate reader. An increase in signal intensity indicates the proximity of the donor and acceptor beads, confirming the formation of the ternary complex.

Protocol 3: Mechanism of Action (MoA) Validation

To confirm that protein degradation is occurring via the intended PROTAC mechanism, perform the following control experiments:

-

Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of protein degradation confirms the involvement of the proteasome.

-

E3 Ligase Competition: Co-treat cells with the PROTAC and an excess of a ligand that binds to the same E3 ligase. A reduction in degradation confirms the recruitment of the specific E3 ligase.

-

Inactive Control: Synthesize and test an inactive epimer of the PROTAC (e.g., with a modification to the E3 ligase ligand that abolishes binding). This control should not induce protein degradation.

This guide provides a foundational understanding of the principles and practices of PROTAC development. By embracing a systematic and iterative approach to design and evaluation, researchers can unlock the full potential of this exciting therapeutic modality.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Untitled Document [arxiv.org]

A Technical Guide to the Discovery and Synthesis of Kdrlkz-3 and its Role in Targeting the KLHDC2 E3 Ligase

This document provides an in-depth overview of the discovery, synthesis, and functional characterization of Kdrlkz-3, a key chemical probe used in the development of ligands for the E3 ubiquitin ligase KLHDC2. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and targeted protein degradation.

Executive Summary

The ubiquitin-proteasome system is a critical cellular pathway for protein degradation, and its manipulation through technologies like Proteolysis-Targeting Chimeras (PROTACs) represents a promising therapeutic strategy.[1][2][3] A significant challenge in this field is the limited number of E3 ligases that can be effectively recruited for targeted protein degradation.[1][2] The discovery of small-molecule ligands for novel E3 ligases is therefore of high importance. This guide focuses on a series of compounds developed to target KLHDC2, a CUL2-RING E3 ligase, with a particular focus on this compound as a critical negative control for validating ligand activity and mechanism of action.

Discovery of the KDRLKZ Ligand Series

The KDRLKZ series of molecules, including KDRLKZ-1 and KDRLKZ-2, were identified as novel small-molecule ligands that bind to the substrate-binding pocket of the E3 ligase KLHDC2. The discovery process involved high-throughput screening using techniques such as fluorescence polarization to identify initial hits. Iterative cycles of chemical synthesis and biophysical screening, including Surface Plasmon Resonance (SPR) and AlphaLISA displacement assays, led to the optimization of these ligands for potent engagement with KLHDC2.

In contrast to the active ligands, this compound was designed as an "E3 dead" control molecule. This was achieved by replacing the critical carboxylic acid moiety of the parent compound, KDRLKZ-1, with an amide functionality. This modification was predicted to disrupt the key interactions necessary for binding to KLHDC2, thereby rendering the molecule inactive towards the E3 ligase.

Quantitative Binding and Affinity Data

The binding affinities of the KDRLKZ series of compounds for the kelch domain of KLHDC2 (KLHDC2KD) were determined using several biophysical and biochemical assays. The data clearly demonstrates the high-affinity binding of KDRLKZ-1 and KDRLKZ-2, while this compound shows significantly reduced or no binding, confirming its utility as a negative control.

| Compound | SPR Kd (µM) | AlphaLISA IC50 (µM) | TR-FRET IC50 (µM) | Thermal Shift ∆Tm (°C) |

| KDRLKZ-1 | 0.36 | 0.21 | 0.31 | +6.8 |

| KDRLKZ-2 | 0.095 | 0.068 | 0.1 | +7.8 |

| This compound | >30 | 4.1 | 4.4 | n/a |

Table 1: Summary of biochemical and biophysical binding data for KDRLKZ ligands against KLHDC2KD. Data sourced from Hickey et al., 2024.

Synthesis of this compound

The synthesis of this compound involves the modification of the parent scaffold, exemplified by KDRLKZ-1. The key transformation is the conversion of a carboxylic acid to a primary amide. While the exact synthetic route for the entire molecule is proprietary, the final step to generate this compound from an acid precursor can be achieved through standard amide coupling protocols.

Caption: General workflow for the synthesis of this compound from its carboxylic acid precursor.

-

Activation: To a solution of the carboxylic acid precursor (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add a peptide coupling reagent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.0 equivalents).

-

Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

-

Amidation: Add a source of ammonia, such as ammonium chloride (1.5 equivalents), to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the final amide, this compound.

Role in Targeted Protein Degradation and Signaling

The primary application of the active KDRLKZ ligands is in the formation of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for an E3 ligase, a ligand for a target protein of interest (POI), and a chemical linker. By simultaneously binding to both the E3 ligase (via the KDRLKZ moiety) and the POI, the PROTAC brings the two into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This compound, being unable to bind to KLHDC2, is used in cellular and biochemical assays to demonstrate that the degradation of a target protein is indeed dependent on the engagement of the KLHDC2 E3 ligase by the PROTAC.

Caption: Signaling pathway for targeted protein degradation via a KLHDC2-recruiting PROTAC.

-

Cell Culture: Plate cells (e.g., a human cancer cell line) at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the active PROTAC (containing KDRLKZ-1 or KDRLKZ-2) and the negative control PROTAC (containing this compound). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours) to allow for protein degradation.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The level of target protein degradation is determined by normalizing the target protein band intensity to the loading control.

Conclusion

This compound serves as an indispensable tool in the study of KLHDC2-mediated targeted protein degradation. While not an active therapeutic agent itself, its role as a well-characterized negative control is fundamental to validating the mechanism of action of novel KDRLKZ-based PROTACs. The data and protocols presented herein provide a comprehensive guide for researchers working to expand the repertoire of E3 ligases for therapeutic applications.

References

Characterization of Kdrlkz-3: A Non-Binder for the KLHDC2 E3 Ligase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the expanding field of targeted protein degradation, the discovery and characterization of ligands that modulate E3 ubiquitin ligases are of paramount importance. The Cullin-RING E3 ligase (CRL) family, the largest group of E3 ligases, plays a crucial role in protein ubiquitination and subsequent proteasomal degradation. KLHDC2, a substrate receptor for the CRL2 E3 ligase complex, is a key component of the C-end degron pathway, which recognizes and targets proteins with C-terminal diglycine motifs for degradation.

This technical guide focuses on the characterization of Kdrlkz-3, a small molecule designed as a non-binder, or "E3 dead" compound, for KLHDC2. Understanding the properties of non-binders is as critical as studying binders for validating mechanism of action, establishing structure-activity relationships (SAR), and serving as negative controls in various assays. This compound is a derivative of the known KLHDC2 binder, KDRLKZ-1. The key structural modification in this compound—the replacement of a terminal carboxylic acid with an amide group—abolishes its binding affinity for KLHDC2.

This document provides a comprehensive overview of the methodologies used to confirm the non-binding nature of this compound. It includes detailed experimental protocols for key biophysical and cellular assays, a structured presentation of comparative binding data, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of KLHDC2 Ligands

The following table summarizes the biochemical and biophysical data for the KLHDC2 binder KDRLKZ-1 and the non-binder this compound, highlighting the critical impact of the structural modification on binding affinity.

| Compound | Assay Type | Target | Metric | Value | Reference |

| KDRLKZ-1 | Surface Plasmon Resonance (SPR) | KLHDC2 | Kd | 0.36 µM | [1] |

| KDRLKZ-1 | Thermal Shift Assay | KLHDC2 | ΔTm | +6.8 °C | [1] |

| KDRLKZ-1 | AlphaLISA | KLHDC2 | IC50 | 0.21 µM | [1] |

| KDRLKZ-1 | TR-FRET | KLHDC2 | IC50 | 0.31 µM | [1] |

| This compound | AlphaLISA | KLHDC2 | IC50 | > 50 µM | [1] |

| This compound | Thermal Shift Assay | KLHDC2 | ΔTm | No Shift |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Non-Binder Characterization

SPR is a label-free technique that measures real-time biomolecular interactions. In the context of a non-binder, the expectation is a lack of a binding signal.

Objective: To determine the binding kinetics and affinity of this compound to immobilized KLHDC2 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Recombinant purified KLHDC2 protein

-

This compound and KDRLKZ-1 (positive control) dissolved in running buffer

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.

-

Immobilize recombinant KLHDC2 onto the sensor chip surface via amine coupling to a target density of approximately 3000-5000 response units (RU).

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection for 7 minutes.

-

-

Analyte Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1, 1, 10, 50, 100 µM).

-

Prepare a similar dilution series for the positive control, KDRLKZ-1 (e.g., 0.01, 0.1, 1, 5, 10 µM).

-

Inject the different concentrations of each compound over the immobilized KLHDC2 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

-

For the positive control (KDRLKZ-1), fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

-

For this compound, a flat line or a sensorgram indistinguishable from the buffer-only injection is expected, indicating no binding. The response should not be concentration-dependent.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. A non-binder is not expected to induce a thermal shift.

Objective: To evaluate the ability of this compound to stabilize KLHDC2 in intact cells.

Materials:

-

Cell line expressing KLHDC2 (e.g., HEK293T)

-

Cell culture reagents

-

This compound and KDRLKZ-1 (positive control) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Thermocycler

-

Western blot or ELISA reagents

Protocol:

-

Cell Treatment:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound (e.g., 10 µM), KDRLKZ-1 (e.g., 10 µM), or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Thermal Challenge:

-

Harvest and resuspend cells in PBS.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

-

Analysis of Soluble Protein:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble KLHDC2 by Western blot or ELISA.

-

-

Data Analysis:

-

Quantify the KLHDC2 signal at each temperature.

-

Normalize the data to the signal at the lowest temperature (100% soluble).

-

Plot the percentage of soluble KLHDC2 against temperature to generate melt curves.

-

A shift in the melting curve to a higher temperature for KDRLKZ-1-treated cells compared to the vehicle control indicates target engagement.

-

For this compound, the melting curve should overlap with the vehicle control, demonstrating a lack of stabilization and, therefore, no binding.

-

Co-immunoprecipitation (Co-IP) to Confirm Lack of Interaction

Co-IP is used to study protein-protein interactions. In this context, it can be adapted to demonstrate that a compound does not mediate an interaction between a target protein and its binding partners.

Objective: To confirm that this compound does not interact with KLHDC2 in a cellular lysate.

Materials:

-

Cell lysate from a cell line expressing KLHDC2

-

Anti-KLHDC2 antibody

-

Control IgG antibody (from the same species as the anti-KLHDC2 antibody)

-

Protein A/G magnetic or agarose beads

-

Wash buffer (e.g., IP lysis buffer)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

This compound and KDRLKZ-1

Protocol:

-

Lysate Preparation and Pre-clearing:

-

Prepare a cell lysate under non-denaturing conditions.

-

Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-KLHDC2 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating.

-

Analyze the eluates by Western blot using an anti-KLHDC2 antibody.

-

-

Interpretation for Non-Binding:

-

In a standard Co-IP, one would look for co-eluting proteins. To demonstrate non-binding of a small molecule, this protocol serves as a baseline.

-

To adapt this for compound competition, one could perform a pull-down of a known KLHDC2 interacting protein and test if KDRLKZ-1 can compete for this interaction, while this compound cannot.

-

A more direct approach for small molecule interaction is affinity chromatography where the compound is immobilized, which is beyond the scope of a standard Co-IP. The primary utility of Co-IP here is to confirm the presence and immunoprecipitation efficiency of KLHDC2 as a prerequisite for more advanced interaction studies.

-

Mandatory Visualizations

Caption: KLHDC2 Signaling Pathway.

Caption: Experimental Workflow for Non-Binder Characterization.

Caption: Logical Relationship of Binding vs. Non-Binding.

References

Methodological & Application

Application Notes and Protocols for Cellular Assays Involving KLHDC2 Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and protocols for cellular assays utilizing small molecule ligands that target the E3 ubiquitin ligase KLHDC2. This system is integral to the field of targeted protein degradation (TPD), particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The KDRLKZ series of molecules, including KDRLKZ-1 and KDRLKZ-2, are potent ligands for KLHDC2.[1][2][3] In contrast, molecules like KDRLKZ-3 serve as "E3 dead" negative controls, as they are designed with modifications that abrogate binding to KLHDC2.[1] These molecules are crucial tools for validating the mechanism of action of KLHDC2-based PROTACs. The protocols outlined below are representative methods for assessing the cellular activity of such compounds.

Signaling Pathway: The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

The ubiquitin-proteasome system is a fundamental cellular process for protein degradation.[4] E3 ubiquitin ligases play a key role by specifically recognizing substrate proteins. PROTAC technology hijacks this system to eliminate pathogenic proteins. A PROTAC simultaneously binds to a POI and an E3 ligase, forming a ternary complex that facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.

Caption: Mechanism of PROTAC-induced targeted protein degradation via the KLHDC2 E3 ligase.

Quantitative Data Summary

The following table summarizes the biochemical and biophysical binding data for representative KLHDC2 ligands. This data is essential for selecting appropriate compounds and concentrations for cellular assays.

| Ligand | SPR (Kd, µM) | alphaLISA (IC50, µM) | TR-FRET (IC50, µM) | Thermal Shift (ΔTm, °C) |

| KDRLKZ-1 | 0.36 | 0.21 | 0.31 | +6.8 |

| KDRLKZ-2 | 0.095 | 0.068 | n/a | +7.8 |

| This compound (1NEG) | n/a | 4.4 | n/a | n/a |

Data sourced from Hickey CM, et al. Nat Struct Mol Biol. 2024. n/a: not available

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general maintenance of cell lines commonly used for targeted protein degradation assays.

Materials:

-

HEK293T cells (ATCC)

-

SK-BR-3 cells (ATCC)

-

DMEM (Gibco)

-

McCoy's 5A Medium (Gibco)

-

Fetal Bovine Serum (FBS, Gibco)

-

Penicillin-Streptomycin (Gibco)

-